

Keverprazan Hydrochloride: A Comprehensive Technical Review of a Novel P-CAB

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Compound of Interest

Compound Name: *P-CAB agent 2 hydrochloride*

Cat. No.: *B15589309*

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Introduction

Keverprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. Initially identified in research literature as "**P-CAB agent 2 hydrochloride**," this potent, orally active inhibitor of the gastric H⁺/K⁺-ATPase (proton pump) has demonstrated rapid and sustained suppression of gastric acid secretion. This technical guide provides an in-depth review of the available scientific literature on keverprazan hydrochloride, focusing on its mechanism of action, pharmacological properties, and clinical efficacy. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this next-generation acid suppressant.

Core Compound Information

Keverprazan hydrochloride, also known by its CAS number 1978371-23-1, is a potassium-competitive acid blocker.^{[1][2][3]} It has the molecular formula C₂₂H₂₆ClFN₂O₄S and a molecular weight of 468.97.^[1] Preclinical studies have shown that it is a potent inhibitor of H⁺/K⁺-ATPase activity with an IC₅₀ value of less than 100 nM.^[1] It also inhibits the hERG potassium channel with an IC₅₀ of 18.69 μM.^[1]

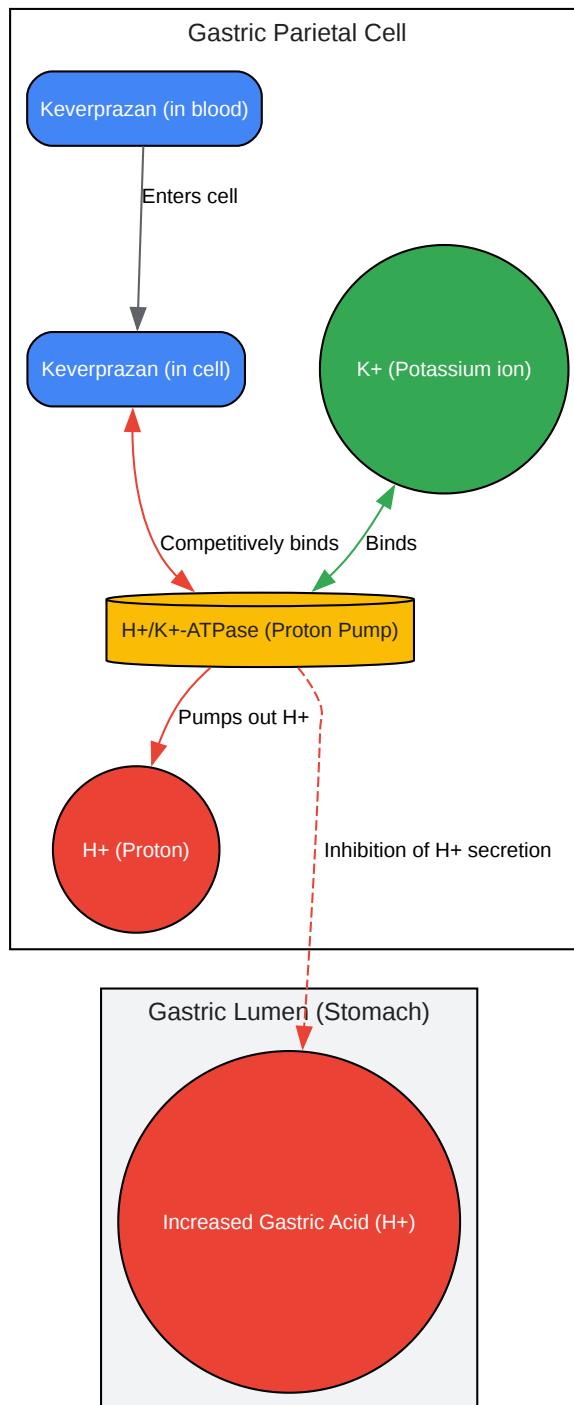
Mechanism of Action

Keverprazan hydrochloride exerts its acid-suppressing effects through a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). As a P-CAB, it competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase on the luminal surface of gastric parietal cells.^{[4][5]} This action blocks the final step in the gastric acid secretion pathway.^[5]

Key features of keverprazan hydrochloride's mechanism of action include:

- Potassium-Competitive Inhibition: It directly competes with potassium ions (K+) for binding to the proton pump.^{[4][5]}
- Reversible Binding: Unlike the covalent, irreversible binding of PPIs, the interaction of keverprazan with the H+/K+-ATPase is reversible.^[4]
- Acid Stability: Keverprazan is a stable compound that does not require an acidic environment for activation, a key difference from PPIs which are prodrugs needing conversion in the acidic parietal cell canaliculus.^[5]
- Rapid Onset of Action: Due to its direct-acting nature, keverprazan achieves a rapid onset of acid suppression.^{[4][5]}

Mechanism of Action of Keverprazan Hydrochloride

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Mechanism of Keverprazan Action

Pharmacological Properties

Pharmacokinetics

Clinical studies in healthy subjects have elucidated the pharmacokinetic profile of keverprazan hydrochloride.

Table 1: Pharmacokinetic Parameters of Keverprazan Hydrochloride in Healthy Subjects

Parameter	20 mg Dose	40 mg Dose	Reference
Tmax (median, h)	1.25 - 3.0	1.25 - 3.0	[6][7][8]
Cmax (ng/mL)	43.1	93.2	[6][7][8]
t _{1/2} (h)	6.23	7.01	[6][7][8]
Food Effect	High-fat meal increased Cmax by 27% and AUC by 35%	Not reported	[9]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t_{1/2}: Terminal half-life; AUC: Area under the curve.

Pharmacodynamics

The pharmacodynamic effect of keverprazan is characterized by a rapid and sustained increase in intragastric pH.

Table 2: Pharmacodynamic Parameters of Keverprazan Hydrochloride in Healthy Subjects

Parameter	Day 1	Day 7	Reference
Intragastric pH > 5			
Holding Time Ratio (HTR) - 20 mg	84.4%	97.4%	[6] [7] [8]
Keverprazan			
Intragastric pH > 5			
Holding Time Ratio (HTR) - 40 mg	84.5%	100.0%	[6] [7] [8]
Keverprazan			
Intragastric pH > 5			
Holding Time Ratio (HTR) - 20 mg	79.1%	99.0%	[6] [7] [8]
Vonoprazan (Comparator)			

Clinical Efficacy

A phase III, randomized, double-blind, multicenter study was conducted to evaluate the efficacy and safety of keverprazan for the treatment of erosive esophagitis (EO).

Table 3: Efficacy of Keverprazan in the Treatment of Erosive Esophagitis (8 Weeks)

Analysis Set	Keverpraza n (20 mg) Healing Rate	Lansoprazo Ie (30 mg) Healing Rate	Difference (95% CI)	p-value	Reference
Full Analysis Set (FAS)	95.8% (114/119)	89.9% (107/119)	5.8% (-0.6% to 12.3%)	0.081	[10] [11] [12]
Per-Protocol Set (PPS)	99.1% (110/111)	92.7% (102/110)	6.1% (1.1% to 11.2%)	0.018	[10] [11] [12]

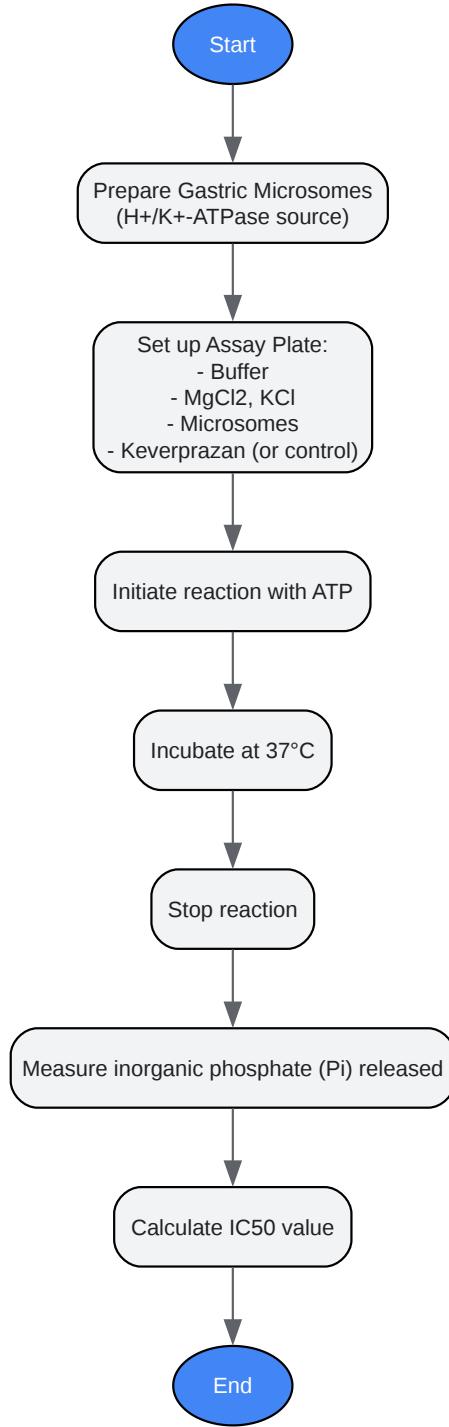
The study demonstrated the non-inferiority of keverprazan to lansoprazole in healing erosive esophagitis.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

In Vitro H⁺/K⁺-ATPase Inhibition Assay (General Protocol for P-CABs)

While a specific, detailed protocol for keverprazan's H⁺/K⁺-ATPase inhibition assay is not publicly available, a general methodology for P-CABs can be described. This is typically performed using isolated gastric microsomes.

- Preparation of H⁺/K⁺-ATPase Vesicles: Gastric microsomes rich in H⁺/K⁺-ATPase are prepared from the gastric mucosa of animals such as hogs or rabbits through differential centrifugation.
- Assay Reaction: The inhibitory activity is determined by measuring the reduction in ATP hydrolysis. The reaction mixture typically contains:
 - Buffer (e.g., Tris-HCl)
 - MgCl₂
 - KCl
 - H⁺/K⁺-ATPase enriched microsomes
 - Varying concentrations of the P-CAB (e.g., keverprazan) or control.
- Initiation and Termination: The reaction is initiated by the addition of ATP. After a specific incubation period at 37°C, the reaction is stopped, often by the addition of an acid.
- Measurement of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, commonly using a colorimetric method such as the malachite green assay.
- Data Analysis: The concentration of the P-CAB that inhibits 50% of the H⁺/K⁺-ATPase activity (IC₅₀) is calculated from the dose-response curve.

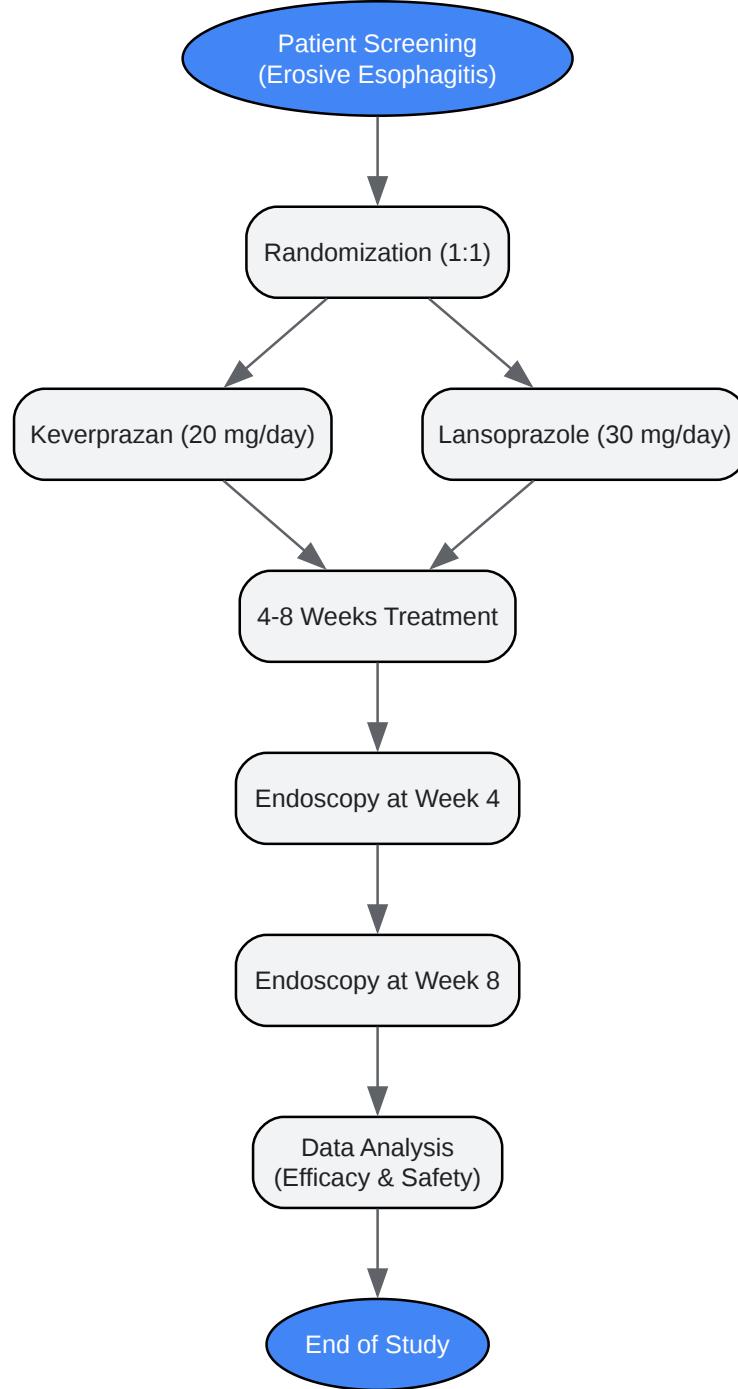
Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay[Click to download full resolution via product page](#)In Vitro H⁺/K⁺-ATPase Inhibition Assay Workflow

Phase III Clinical Trial for Erosive Esophagitis (General Methodology)

The following outlines the general methodology for the Phase III clinical trial of keverprazan in patients with erosive esophagitis.

- Study Design: A randomized, double-blind, multicenter, parallel-group study.
- Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.
- Treatment Arms:
 - Keverprazan 20 mg once daily.
 - Lansoprazole 30 mg once daily (active comparator).
- Treatment Duration: 4 to 8 weeks.
- Primary Endpoint: The rate of healed erosive esophagitis at week 8, as confirmed by endoscopy.
- Key Secondary Endpoints:
 - Healing rate at week 4.
 - Symptom relief.
 - Safety and tolerability, assessed by monitoring adverse events.
- Statistical Analysis: Non-inferiority of keverprazan to lansoprazole was the primary statistical objective.

Phase III Clinical Trial Workflow for Erosive Esophagitis

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